Ido1-IN-13
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Overview
Description
Ido1-IN-13 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a significant role in immune regulation and is implicated in various diseases, including cancer, autoimmune disorders, and chronic infections . By inhibiting IDO1, this compound has the potential to modulate immune responses and improve therapeutic outcomes in these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of 4,5-disubstituted 1,2,3-triazole derivatives, which are synthesized through a series of reactions such as cycloaddition, substitution, and oxidation . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs . The use of computer-aided drug design (CADD) and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ido1-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards IDO1 .
Scientific Research Applications
Ido1-IN-13 has a wide range of scientific research applications, including:
Mechanism of Action
Ido1-IN-13 exerts its effects by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to kynurenine . By blocking this pathway, this compound reduces the production of immunosuppressive metabolites, thereby enhancing the immune response against tumors and other pathological conditions . The molecular targets and pathways involved include the kynurenine pathway, T-cell activation, and modulation of the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ido1-IN-13 include other IDO1 inhibitors such as:
- Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors
- Tryptophan 2,3-dioxygenase (TDO) inhibitors
- Proteolysis targeting chimera (PROTAC)-based IDO1 degraders
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency towards IDO1 compared to other inhibitors . Its structural features and functional groups contribute to its high selectivity and effectiveness in modulating immune responses .
Properties
Molecular Formula |
C20H16BrN5O2S |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-[[5-[N'-(3-bromophenyl)-N-hydroxycarbamimidoyl]thiophen-3-yl]methyl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C20H16BrN5O2S/c21-15-2-1-3-17(9-15)24-19(26-28)18-8-14(12-29-18)11-23-20(27)25-16-6-4-13(10-22)5-7-16/h1-9,12,28H,11H2,(H,24,26)(H2,23,25,27) |
InChI Key |
LJGPXYWPIBEPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C(C2=CC(=CS2)CNC(=O)NC3=CC=C(C=C3)C#N)NO |
Origin of Product |
United States |
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